molecular formula C7H6FNO3 B15243782 Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate

Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B15243782
M. Wt: 171.13 g/mol
InChI Key: HQKZCWTVJUJYQO-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate ( 2113788-30-8) is a valuable fluorinated dihydropyridone building block in organic synthesis and medicinal chemistry research . This compound features a molecular formula of C 8 H 8 FNO 3 and a molecular weight of 185.15 g/mol . Its structure incorporates multiple functional groups—a carboxylate ester, a fluorinated aromatic system, and a pyridone core—making it a versatile intermediate for constructing more complex molecules, particularly in the synthesis of potential pharmaceuticals and agrochemicals where the fluorine atom can influence bioavailability, metabolic stability, and binding affinity. Researchers utilize this and closely related carboxylic acid derivatives (such as CAS 1785264-14-3) in various chemical transformations, including hydrolysis, amidation, and nucleophilic substitution reactions . As a standard handling requirement, this product should be stored cold, typically between 2-8°C . This product is intended for research and further manufacturing applications only; it is strictly for laboratory use and is not intended for direct human or veterinary use.

Properties

IUPAC Name

methyl 5-fluoro-2-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-12-7(11)5-2-4(8)3-9-6(5)10/h2-3H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKZCWTVJUJYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CNC1=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the reaction of terminal alkynes, isocyanates, and malonates in the presence of copper catalysts . The reaction proceeds through a domino catalytic process where copper acetylides attack isocyanates to form propargylic amide species, which further react with malonates to yield the desired dihydropyridine-3-carboxylate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various pyridine and dihydropyridine derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and modulate receptor activity, leading to various biological effects. For example, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, which are important mechanisms in neuroprotection and anti-inflammatory responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomerism: Boronic Acid Group Placement

  • (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-yl)boronic Acid (CAS 163129-14-4): This positional isomer has the boronic acid group at the 4-position instead of the 2-position. However, the 2-position in the target compound may enhance regioselectivity in certain catalytic systems .
  • {3'-Fluoro-[1,1'-biphenyl]-4-yl}boronic Acid (CAS 1107603-40-6) :
    Here, the fluorine is at the 3'-position (second aromatic ring), while the boronic acid is at the 4-position. The altered fluorine placement modifies electronic effects, with the 3'-fluoro group exerting weaker electron-withdrawing effects compared to the 3-fluoro substituent in the target compound .

Substituent Variations: Chain Length and Functional Groups

  • (3-Fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)boronic Acid (CAS 813-651-8): Replacing the pentyl chain with a methyl group significantly reduces lipophilicity (logP ~2.1 vs. ~5.5 for the pentyl analog), impacting solubility in organic solvents.
  • (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic Acid (CAS 364590-93-2) :
    The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, enhancing the electrophilicity of the boronic acid and accelerating cross-coupling rates compared to the target compound’s pentyl group, which is electron-donating .

Electronic and Steric Effects

  • Fluorine Substitution: The 3-fluoro substituent in the target compound mildly withdraws electrons via inductive effects, stabilizing the boronic acid against protodeboronation. In contrast, non-fluorinated analogs (e.g., 4'-pentyl-[1,1'-biphenyl]-2-ylboronic acid) lack this stabilization, making them less suitable for reactions requiring acidic or aqueous conditions .
  • Pentyl Chain Impact :
    The pentyl group introduces steric bulk and increases hydrophobicity, which can hinder diffusion in polar solvents but improve compatibility with lipid-rich environments (e.g., cell membranes in bioactive compounds). For comparison, sulfur-containing analogs like 4'-(butylthio)-2,3-difluoro-[1,1'-biphenyl]-4-yl)boronic acid exhibit higher polarity due to the thioether group, altering their application scope .

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Name CAS Number Molecular Weight (g/mol) Boronic Acid Position Key Substituents Purity
(3-Fluoro-4'-pentyl-[1,1'-biphenyl]-2-yl)boronic acid 936-618-0 286.15 2 3-F, 4'-pentyl ≥95%
(3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-yl)boronic acid 163129-14-4 286.15 4 3-F, 4'-pentyl 98%
(3-Fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)boronic acid 813-651-8 216.02 4 3-F, 4'-methyl N/A
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid 364590-93-2 266.02 4 4'-CF₃ ≥95%

Table 2: Reactivity and Application Comparison

Compound Name Key Reaction Yield (%) Application Area Reference
(3-Fluoro-4'-pentyl-[1,1'-biphenyl]-2-yl)boronic acid Suzuki coupling N/A Liquid crystal synthesis
(2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid Ortho-arylation 76 Pharmaceutical intermediates
4'-(butylthio)-2,3-difluoro-[1,1'-biphenyl]-4-yl)boronic acid Heck/Suzuki 71 Advanced materials

Q & A

Advanced Question

  • Graph set analysis : Classify hydrogen bonds (e.g., N–H···O=C) using Etter’s formalism to identify motifs like R₂²(8) rings, which stabilize the crystal lattice .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F···H contacts contribute ~12% of the surface area) .
  • Thermal ellipsoid modeling : Use ORTEP-3 to assess thermal motion and disorder in the crystal .

How does the introduction of a fluorine atom at the 5-position influence the compound’s electronic properties and reactivity?

Advanced Question
The 5-fluoro substituent:

  • Electron-withdrawing effect : Lowers the LUMO energy, enhancing electrophilic reactivity at C4 and C6 positions.
  • Hydrogen-bonding capacity : Fluorine participates in weak C–F···H–N interactions, influencing crystal packing .
  • Bioactivity modulation : Fluorine increases lipophilicity (logP ~1.8) and metabolic stability, as seen in analogous dihydropyridines .
    Experimental validation :
  • DFT calculations : Compare Mulliken charges of fluorinated vs. non-fluorinated derivatives.
  • Kinetic studies : Monitor fluorination rates under varying conditions (e.g., solvent polarity, temperature) .

What in vitro assays are suitable for evaluating the biological activity of this compound, based on similar dihydropyridine derivatives?

Advanced Question

  • Cytotoxicity assays : Use MTT or SRB protocols against cancer cell lines (e.g., HeLa, MCF-7). Derivatives with 5-fluoro groups show IC₅₀ values <10 µM, likely via topoisomerase inhibition .
  • Antimicrobial testing : Perform microdilution assays (MIC determination) against S. aureus and E. coli. Fluorine enhances membrane penetration .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization. The ester group allows prodrug activation in vivo .

How can computational methods predict the regioselectivity of further functionalization (e.g., C4 vs. C6 substitution)?

Advanced Question

  • Frontier molecular orbital (FMO) analysis : Identify electrophilic sites by mapping HOMO/LUMO distributions. C4 is typically more reactive due to lower electron density .
  • Molecular docking : Simulate interactions with catalytic pockets (e.g., cytochrome P450) to predict metabolic sites.
  • MD simulations : Assess solvent accessibility of substituents in aqueous vs. lipid environments .

What are the challenges in resolving contradictory data between theoretical and experimental bond lengths in the dihydropyridine ring?

Advanced Question
Discrepancies arise from:

  • Dynamic effects : X-ray data may show averaged bond lengths due to thermal motion, while DFT assumes static structures. Use low-temperature crystallography (<100 K) to minimize disorder .
  • Basis set limitations : Employ higher-level basis sets (e.g., cc-pVTZ) for DFT to match experimental accuracy .
  • Solvent vs. crystal environments : Compare gas-phase DFT results with PCM (solvent) models .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?

Advanced Question

  • Substituent variation : Replace the methyl ester with bulkier groups (e.g., tert-butyl) to improve metabolic stability.
  • Bioisosteric replacement : Substitute fluorine with chlorine to balance electronegativity and steric effects .
  • Pharmacophore mapping : Identify critical moieties (e.g., 2-oxo group for hydrogen bonding) using 3D-QSAR .

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